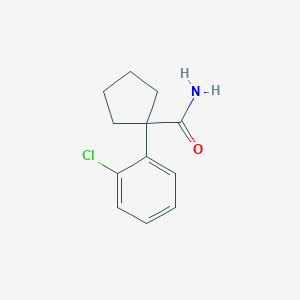

1-(2-Chlorophenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWSHXEBXHPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

Industry: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Findings :

- Synthetic Efficiency : Yields vary significantly (50–97%) based on substituent complexity. For example, methoxy groups (2c) reduce yields, possibly due to competing side reactions .

- Pharmacological Divergence : The addition of a purine-piperidine moiety (compound 12) shifts activity toward CB1 receptor antagonism, while cyclopentyl fentanyl’s piperidinyl-phenylethyl group confers potent opioid effects .

Physicochemical Properties

Melting points (m.p.) provide insight into crystallinity and stability:

- Unsubstituted phenylamino analogs (e.g., 2a, m.p. 166°C) exhibit higher thermal stability than substituted derivatives (e.g., 2b: 120°C; 2c: 90–93°C), likely due to reduced molecular symmetry .

- Cyclopentyl fentanyl’s hydrochloride salt form enhances solubility, a critical factor for bioavailability in opioid formulations .

Pharmacological Implications

- Receptor Specificity : Compound 12 demonstrates peripheral CB1 receptor antagonism, suggesting that bulky backbones (e.g., purine-piperidine) enhance receptor selectivity over simpler cyclopentanecarboxamides .

- Abuse Potential: Cyclopentyl fentanyl’s structural similarity to fentanyl underscores the risks of minor modifications in designing controlled substances .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)cyclopentanecarboxamide?

The synthesis typically involves coupling a cyclopentanecarbonyl chloride derivative with a substituted aniline. A validated approach includes:

- Step 1: React 2-chlorophenylamine with cyclopentanecarbonyl chloride in dichloromethane (DCM) under inert conditions.

- Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction forward.

- Step 3: Purify the product via column chromatography or recrystallization. Key characterization includes 1H NMR (e.g., δ 1.64–1.81 ppm for cyclopentyl CH2 groups) and IR spectroscopy (e.g., 1662 cm⁻¹ for C=O stretching) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. To address this:

Q. What are the primary applications of this compound in organic synthesis?

this compound serves as:

- A building block for synthesizing bioactive molecules (e.g., enzyme inhibitors or receptor ligands) due to its stable cyclopentane backbone and reactive carboxamide group .

- A substrate for mechanistic studies on cyclopentane ring-opening reactions or nucleophilic substitution at the chloro-substituted phenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the carboxamide) .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while DCM reduces byproduct formation .

- Catalyst use : Explore Lewis acids (e.g., ZnCl2) to accelerate acylation steps .

Q. What computational strategies are effective for predicting receptor interactions?

- Molecular docking : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors. Focus on the chloro-phenyl group’s hydrophobic interactions and the carboxamide’s hydrogen-bonding potential .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., Tyr or Asp in active sites) .

Q. How can researchers address low enzymatic inhibition efficacy in vitro?

- Structural analogs : Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., 4-NO2) to enhance binding affinity .

- Co-crystallization studies : Use X-ray crystallography to identify steric clashes between the cyclopentane ring and enzyme pockets .

Q. What analytical techniques are critical for resolving stereochemical ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.